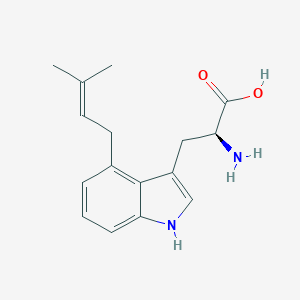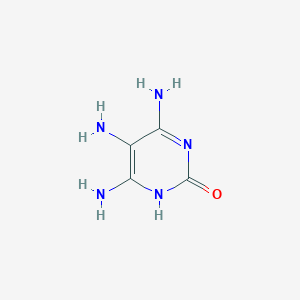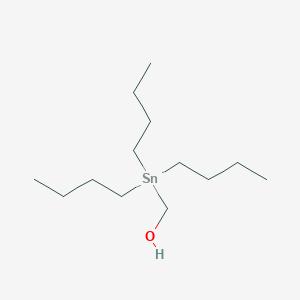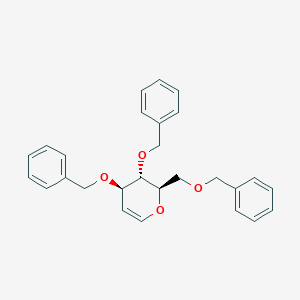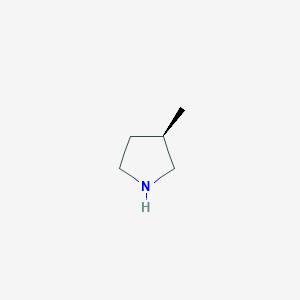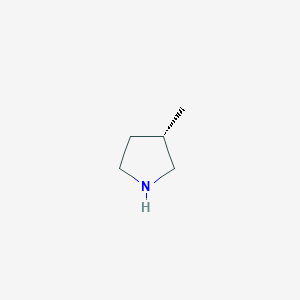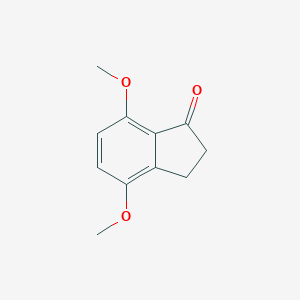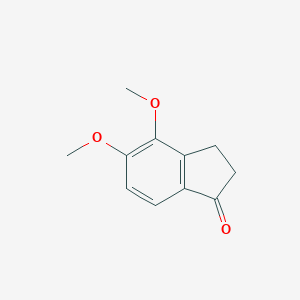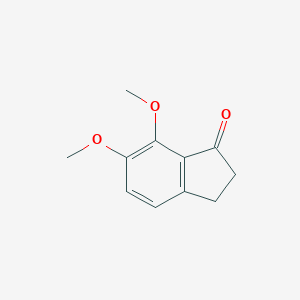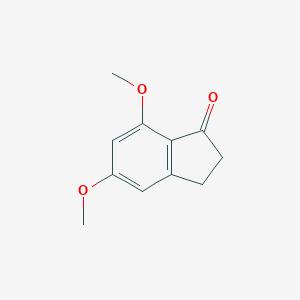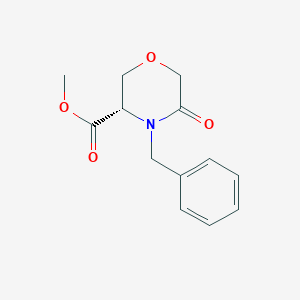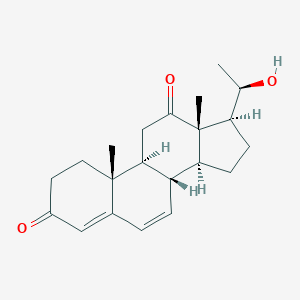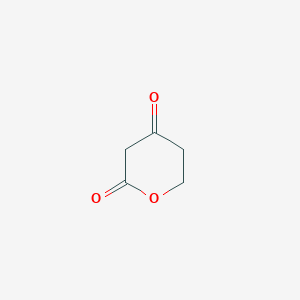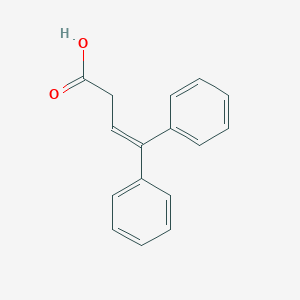![molecular formula C10H14ClN B110877 N-[(2-Chlorophenyl)methyl]propan-2-amine CAS No. 46054-87-9](/img/structure/B110877.png)
N-[(2-Chlorophenyl)methyl]propan-2-amine
Übersicht
Beschreibung
The compound "N-[(2-Chlorophenyl)methyl]propan-2-amine" is a chlorinated aromatic amine with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic amines and their synthesis, properties, and applications, which can be extrapolated to understand "N-[(2-Chlorophenyl)methyl]propan-2-amine".
Synthesis Analysis
The synthesis of chlorinated aromatic amines can be complex, involving multiple steps and specific conditions to ensure the correct functional groups are introduced. For example, a novel synthetic route was developed for a related compound, which involved a dynamic process due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy . Another study reported the synthesis of N-substituted propylamines, which showed that the introduction of different substituents can maintain antifungal activity, suggesting that the synthesis of "N-[(2-Chlorophenyl)methyl]propan-2-amine" could also be tailored for specific biological activities .
Molecular Structure Analysis
The molecular structure of chlorinated aromatic amines can be analyzed using various spectroscopic techniques and computational methods. For instance, the conformational properties of a diastereomeric pair were determined by analysis of NOE connectivities and MO calculations . The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was elucidated by X-ray diffraction, showing how molecules form inversion dimers and are packed into layers by π-stacking interactions .
Chemical Reactions Analysis
Chlorinated aromatic amines can participate in various chemical reactions. A study demonstrated the Rh(III)-catalyzed aromatic C-H amination of acetophenone o-methyloximes with primary N-chloroalkylamines, leading to arylamine products with high yields . This suggests that "N-[(2-Chlorophenyl)methyl]propan-2-amine" could also be used in C-H amination reactions to synthesize acylanilines.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic amines are influenced by their molecular structure. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments revealed that the crystal packing is dominated by hydrogen-bonded chains or rings, depending on the specific substituents and the presence of salts . Similarly, the synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate showed that the introduction of chloro groups and amine functionalities can lead to compounds with significant biological activity, such as anticancer drugs .
Wissenschaftliche Forschungsanwendungen
Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, such as aromatic and aliphatic amines, which are resistant to conventional degradation methods. These processes can mineralize such compounds, improving treatment schemes' efficacy. Ozone and Fenton processes are highlighted for their reactivity towards most amines, dyes, and pesticides. The degradation is pH-sensitive, with cavitation emerging as a promising pre-treatment method for cost reduction. Hybrid methods under optimized conditions have shown synergistic effects, underscoring the importance of tailoring specific treatments for effluents (Bhat & Gogate, 2021).
Renewable Feedstocks for Nitrogen-Containing Derivatives
Soybean oil serves as a renewable feedstock for producing nitrogen-containing derivatives, including materials like surfactants and polymers that contain nitrogen. This application leverages organic and enzymatic reactions to functionalize fatty acid chain structures, offering a sustainable approach to generating industrially significant amines and amides (Biswas et al., 2008).
Food Flavor Influence
Branched aldehydes derived from amino acids contribute significantly to food flavors, with a focus on the metabolic conversions and microbial composition that influence aldehyde formation. This research underscores the importance of understanding generation pathways to control desired flavor levels in food products (Smit, Engels, & Smit, 2009).
Analytical Techniques for Nitrogenous Compounds
Analytical methods for nitrogen-containing compounds, such as heterocyclic aromatic amines (HAAs), emphasize the need for sensitive and selective techniques. Liquid chromatography coupled to mass spectrometry has been identified as a method of choice for the qualitative and quantitative analysis of HAAs, highlighting its effectiveness in detecting carcinogenic or detoxification products in various matrices (Teunissen et al., 2010).
Environmental and Occupational Health Assessment
A review on the environmental fate and mammalian and ecotoxicity of chemical warfare agent degradation products, including nitrogen mustards, provides insights into the persistence and toxicity of these compounds. The review suggests that certain degradation products of significant persistence may indicate previous chemical warfare agent presence or that degradation has occurred, offering critical information for environmental and occupational health assessments (Munro et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXJNCOFVXXIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589311 | |
| Record name | N-[(2-Chlorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chlorophenyl)methyl]propan-2-amine | |
CAS RN |
46054-87-9 | |
| Record name | N-[(2-Chlorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

